1-Trifluoroacetyl piperidine
Overview
Description
1-Trifluoroacetyl piperidine (1-TFA) is a fluorinated piperidine derivative that has been widely used in the synthesis of various organic compounds. It is a versatile reagent that has been used in a variety of applications, including medicinal chemistry, organic synthesis, and biochemistry. 1-TFA has unique properties that make it an attractive tool for scientists and researchers.
Scientific Research Applications
Chemodosimetric Sensor Development
1-Trifluoroacetyl piperidine derivatives have been utilized in the development of chemodosimetric sensors. For instance, a naphthalimide trifluoroacetyl acetonate derivative was synthesized for selective reaction with hydrazine, demonstrating OFF–ON fluorescence and color changes. This compound exhibited high selectivity for hydrazine over other amines and metal ions, proving useful for environmental and biological applications (Lee et al., 2013).
Synthesis of Fluorinated Compounds
This compound plays a role in the synthesis of fluorinated compounds. For example, crossed aldol condensation of 1,1,1-trifluoroacetone with other aldehydes, facilitated by piperidine-acetic acid, has been used to create fluorinated retinoids (Mead et al., 1985).
Glycoside Formation
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent metal-free thiophile for activating thioglycosides. This is significant in the formation of glycosyl triflates and diverse glycosidic linkages (Crich & Smith, 2001).
Molecular Structure Studies
Investigations into the molecular structure of N-trifluoroacetylpiperidine (NFAPi) have revealed insights into the orbital interaction between electron lone pairs and carbonyl groups, influencing the conformations of such compounds (Shlykov et al., 2017).
Battery Technology Enhancement
This compound-based electrolytes have been developed for use in aluminum ion batteries. These electrolytes demonstrated high specific conductivities and stability at low temperatures, marking a significant advancement in battery technology (Elterman et al., 2019).
Cyclisation Catalyst
In cyclisation reactions, trifluoromethanesulfonic acid, a catalyst, can induce the formation of pyrrolidines and homopiperidines, even in the presence of tertiary carbocations. This demonstrates the potential of trifluoroacetyl piperidine in synthesizing polycyclic systems (Haskins & Knight, 2002).
Safety and Hazards
1-Trifluoroacetyl piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Piperidine derivatives, including 1-Trifluoroacetyl piperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, this compound has been used in the development of a novel electrolyte for aluminum-ion batteries .
Mechanism of Action
Target of Action
1-Trifluoroacetyl piperidine is a reactant used in the synthesis of various compounds . It has been identified to interact with noncompetitive GABA receptors and human cytochrome P450 2B6 . The GABA receptors are involved in inhibitory neurotransmission in the central nervous system, while cytochrome P450 2B6 is involved in the metabolism of several clinically important drugs .
Mode of Action
The compound acts as a photoreactive probe that differentiates the binding sites of noncompetitive GABA receptor antagonists . It also serves as an inactivator of human cytochrome P450 2B6
Biochemical Pathways
Given its role in differentiating the binding sites of noncompetitive gaba receptor antagonists and inactivating human cytochrome p450 2b6, it can be inferred that it may influenceneurotransmission pathways and drug metabolism pathways .
Pharmacokinetics
Its interaction with human cytochrome p450 2b6 suggests that it may be metabolized by this enzyme .
Result of Action
Its role as a photoreactive probe and inactivator suggests that it may alter the function of its target proteins, potentially influencing cellular processes such as neurotransmission and drug metabolism .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-Trifluoroacetyl Piperidine is used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, and photoaffinity labeled fusidic acid analogues .
Cellular Effects
Its role as a reactant in the synthesis of various biochemical compounds suggests that it may influence cellular function through its involvement in these compounds .
Molecular Mechanism
Its role as a reactant in the synthesis of various biochemical compounds suggests that it may exert its effects at the molecular level through its involvement in these compounds .
Metabolic Pathways
It is known that piperidine, a similar compound, undergoes ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for human beings .
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJUMGSHTLYECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409226 | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340-07-8 | |
Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-trifluoroacetyl piperidine in an aluminum ion battery?
A1: While the abstract provided doesn't detail the specific role of this compound, it mentions its use in developing a novel electrolyte for aluminum ion batteries []. Electrolytes are crucial components that facilitate ion transport between the battery's anode and cathode, enabling the flow of electrical current. Further research is needed to understand the specific interactions and mechanisms of this compound within the electrolyte system.
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